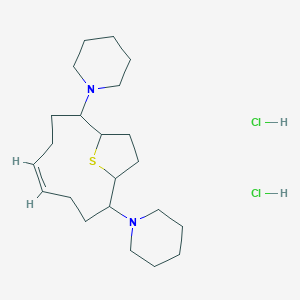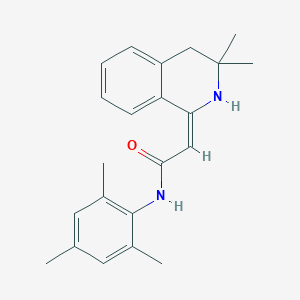
methyl N'-(2,4-dichlorophenyl)carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N'-(2,4-dichlorophenyl)carbamimidothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Dichlorvos and is a member of the organophosphate family of chemicals. Dichlorvos is widely used as an insecticide and has been shown to have a variety of biochemical and physiological effects in animals. However, the focus of
Mécanisme D'action
Dichlorvos works by irreversibly binding to the active site of AChE, preventing the enzyme from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to paralysis and death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a variety of biochemical and physiological effects in animals. These effects include inhibition of AChE, disruption of the nervous system, and changes in neurotransmitter levels. Additionally, Dichlorvos has been shown to have an impact on the immune system, reproductive system, and liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dichlorvos in lab experiments is its potent and irreversible inhibition of AChE. This allows for precise and consistent results in experiments involving the nervous system. However, one limitation of using Dichlorvos is its toxicity and potential for harm to animals. Careful consideration must be taken when using Dichlorvos in experiments to ensure the safety and well-being of the animals involved.
Orientations Futures
There are several potential future directions for research involving Dichlorvos. One area of interest is the development of new insecticides based on the structure of Dichlorvos. Additionally, there is potential for research into the impact of Dichlorvos on human health and the environment. Finally, further studies could be conducted to investigate the potential use of Dichlorvos in the treatment of certain diseases, such as Alzheimer's disease.
Méthodes De Synthèse
Dichlorvos can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenyl isocyanate with methyl isothiocyanate. This reaction results in the formation of methyl N'-(2,4-dichlorophenyl)carbamimidothioate, which can be purified through a series of chemical reactions.
Applications De Recherche Scientifique
Dichlorvos has been used extensively in scientific research due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system. By inhibiting AChE, Dichlorvos can cause a variety of physiological and biochemical effects in animals. This has led to its use in a variety of research applications, including the study of the nervous system, insect physiology, and toxicology.
Propriétés
Nom du produit |
methyl N'-(2,4-dichlorophenyl)carbamimidothioate |
|---|---|
Formule moléculaire |
C8H8Cl2N2S |
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
methyl N//'-(2,4-dichlorophenyl)carbamimidothioate |
InChI |
InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12) |
Clé InChI |
SUDVSUVETKVIPR-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=C(C=C(C=C1)Cl)Cl)N |
SMILES canonique |
CSC(=NC1=C(C=C(C=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)


![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)